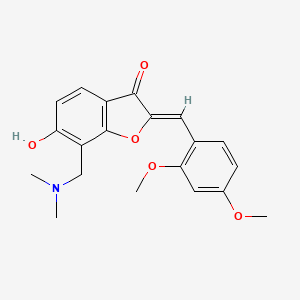

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Vue d'ensemble

Description

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex synthetic compound that belongs to the benzofuran class of organic molecules. Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

- The compound may induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to cell death.

- In vitro studies have shown that benzofuran derivatives can inhibit cell proliferation and migration in cancer cell lines such as K562 and MCF-7 .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines.

- Cytokine Inhibition :

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been documented in various studies. These compounds exhibit activity against a range of pathogens.

- Spectrum of Activity :

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of benzofuran derivatives, including those structurally similar to the target compound. The derivatives were tested against several cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity and selectivity towards cancer cells over normal cells .

Case Study 2: Anti-inflammatory Properties

In another study focused on anti-inflammatory effects, a benzofuran derivative was shown to effectively reduce inflammation markers in a murine model of chronic inflammation. The results indicated a marked decrease in inflammatory cytokines and improved clinical outcomes compared to control groups .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of benzofuran derivatives. For instance, compounds similar to (Z)-2-(2,4-dimethoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1 and IL-8). One study reported a reduction of these cytokines by 93.8%, 98%, and 71%, respectively, demonstrating the compound's potential in managing chronic inflammatory disorders .

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties. The presence of hydroxyl groups in the structure can enhance radical scavenging activity, making these compounds promising candidates for the treatment of oxidative stress-related conditions. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Anticancer Potential

The cytotoxic effects of benzofuran derivatives have been investigated against various cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Research indicates that similar compounds can inhibit cell proliferation and induce cell cycle arrest .

Enzyme Inhibition Studies

Benzofuran derivatives have been explored as inhibitors of alkaline phosphatase (AP), an important enzyme in various physiological processes. The structural modifications in compounds like this compound can significantly affect their inhibitory potency against APs. Studies have shown that these compounds exhibit better inhibitory activity compared to other classes of heterocycles .

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through various methodologies including microwave-assisted synthesis and solvent-free conditions. These approaches not only enhance yield but also reduce environmental impact, aligning with green chemistry principles .

Summary Table of Applications

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino (-N(CH₃)₂) group undergoes nucleophilic substitution reactions, particularly under acidic or alkylating conditions. This reactivity is critical for modifying the compound’s pharmacological properties.

Example reaction:

-

Reagents: Alkyl halides (e.g., methyl iodide), acyl chlorides.

-

Conditions: Mildly acidic or neutral pH, room temperature.

Key applications:

-

Introduction of lipophilic groups to enhance membrane permeability.

-

Formation of quaternary ammonium salts for improved solubility.

Condensation Reactions Involving the Hydroxyl Group

The phenolic hydroxyl (-OH) group participates in condensation reactions, forming Schiff bases or ether linkages.

Example reaction:

Table 1: Condensation Reaction Outcomes

| Substrate | Product | Application |

|---|---|---|

| Formaldehyde | Methoxymethyl ether derivative | Enhanced stability |

| Aromatic aldehydes | Extended conjugated systems | Fluorescence tuning for imaging |

Oxidation of the Hydroxyl Group

The hydroxyl group at position 6 is susceptible to oxidation, forming a ketone or quinone structure under strong oxidizing conditions.

Example reaction:

-

Reagents: KMnO₄, CrO₃, or DDQ (dichlorodicyanoquinone).

-

Conditions: Aqueous or alcoholic solutions, elevated temperatures .

Impact:

-

Oxidation alters electronic properties, affecting redox activity in biological systems.

-

Potential generation of reactive oxygen species (ROS) in therapeutic contexts .

Electrophilic Aromatic Substitution

The electron-rich benzofuran core undergoes electrophilic substitution at positions ortho and para to the oxygen atom.

Example reactions:

-

Nitration:

-

Conditions: Sulfuric acid catalysis, 0–5°C.

-

-

Sulfonation:

-

Applications: Improved water solubility for formulation.

-

Hydrogen Bonding and Solubility Interactions

The hydroxyl and methoxy groups participate in hydrogen bonding, influencing solubility and crystallinity.

Key interactions:

-

Intermolecular H-bonding with polar solvents (e.g., water, DMSO).

-

Chelation with metal ions (e.g., Fe³⁺, Cu²⁺) under basic conditions .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 0.5 | Limited; enhanced via salt formation |

| Ethanol | 12.8 | Preferred for synthesis |

| DMSO | 45.2 | High solubility for biological assays |

Photochemical Reactivity

The conjugated system in the benzofuran core allows for photochemical transformations, such as [2+2] cycloadditions or isomerization.

Example:

Implications:

-

Reversible isomerization for controlled drug release.

Biological Activity-Driven Modifications

The compound’s reactions are often tailored to enhance its antinociceptive or anticancer effects:

-

Alkylation of the dimethylamino group improves blood-brain barrier penetration.

-

Acetylation of the hydroxyl group prolongs metabolic stability.

Propriétés

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)8-7-14-19(23)18(26-20(14)15)9-12-5-6-13(24-3)10-17(12)25-4/h5-10,22H,11H2,1-4H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQHXWPWUVWINL-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.